1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene
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Overview
Description
1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene is an organic compound that features a diazo group attached to a benzene ring substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene typically involves the diazotization of an amine precursor. One common method is to start with 4-methylbenzylamine, which is then subjected to diazotization using nitrous acid. The resulting diazonium salt is then coupled with 4-nitrobenzene to form the desired compound. The reaction conditions often involve maintaining a low temperature to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, reagent concentrations, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the diazotization process.
Chemical Reactions Analysis
Types of Reactions: 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a catalyst or under basic conditions.
Cycloaddition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a metal catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are employed.
Major Products:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Cycloaddition Reactions:
Reduction Reactions: Amino-substituted benzene derivatives.
Scientific Research Applications
1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including heterocycles and substituted benzenes.
Biology: Investigated for its potential as a biochemical probe due to its diazo group, which can form covalent bonds with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates, resulting in the modification of their structure and function.
Comparison with Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N2CHCOOEt): A diazo compound used in cyclopropanation reactions.
Diazobenzene (C6H5N2): A diazo compound used in the synthesis of azo dyes.
Uniqueness: 1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene is unique due to the presence of both a diazo group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential applications compared to other diazo compounds. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Properties
CAS No. |
62147-81-3 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-[diazo-(4-nitrophenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C14H11N3O2/c1-10-2-4-11(5-3-10)14(16-15)12-6-8-13(9-7-12)17(18)19/h2-9H,1H3 |
InChI Key |
PENSAPLCPDMXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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